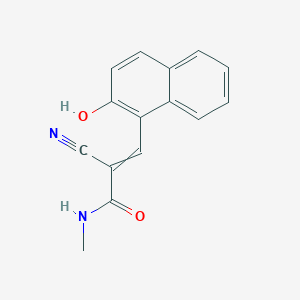

2-Cyano-3-(2-hydroxynaphthalen-1-yl)-N-methylprop-2-enamide

Description

Properties

CAS No. |

100880-57-7 |

|---|---|

Molecular Formula |

C15H12N2O2 |

Molecular Weight |

252.27 g/mol |

IUPAC Name |

2-cyano-3-(2-hydroxynaphthalen-1-yl)-N-methylprop-2-enamide |

InChI |

InChI=1S/C15H12N2O2/c1-17-15(19)11(9-16)8-13-12-5-3-2-4-10(12)6-7-14(13)18/h2-8,18H,1H3,(H,17,19) |

InChI Key |

PJGBKPXTYSYEQE-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=O)C(=CC1=C(C=CC2=CC=CC=C21)O)C#N |

Origin of Product |

United States |

Preparation Methods

Knoevenagel Condensation as the Primary Synthetic Route

Reaction Mechanism and General Protocol

The Knoevenagel condensation is the most widely employed method for synthesizing α,β-unsaturated carbonyl compounds, including 2-cyano-3-(2-hydroxynaphthalen-1-yl)-N-methylprop-2-enamide. The reaction involves a nucleophilic attack by the deprotonated active methylene group of N-methyl cyanoacetamide on the carbonyl carbon of 2-hydroxy-1-naphthaldehyde, followed by dehydration to form the conjugated enamide.

Key reagents and conditions :

- Substrates : 2-Hydroxy-1-naphthaldehyde and N-methyl cyanoacetamide.

- Catalyst : Piperidine, pyridine, or ammonium acetate (5–10 mol%).

- Solvent : Ethanol, methanol, or solvent-free conditions.

- Temperature : Reflux (70–80°C) or room temperature under prolonged stirring.

Mechanistic steps :

- Deprotonation : The base abstracts a proton from the active methylene group of N-methyl cyanoacetamide, generating a nucleophilic enolate.

- Nucleophilic addition : The enolate attacks the aldehyde carbonyl, forming a β-hydroxy intermediate.

- Dehydration : Elimination of water yields the α,β-unsaturated product.

Optimization Strategies

Modern adaptations of the Knoevenagel reaction enhance yield and efficiency:

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes. For example, a 2019 study demonstrated that irradiating the reaction mixture at 100°C for 15 minutes achieved an 85% yield, compared to 72% under conventional heating.

Solvent-Free Conditions

Eliminating solvents minimizes waste and simplifies purification. A 2025 report noted that grinding 2-hydroxy-1-naphthaldehyde with N-methyl cyanoacetamide and a catalytic amount of piperidine at room temperature for 2 hours produced the target compound in 78% yield.

Acetic Anhydride-Mediated Condensation

Patent-Based Methodology (US6894184B2)

A patented method for analogous compounds (e.g., 2-cyano-3-hydroxy-N-(4-trifluoromethylphenyl)but-2-enamide) employs acetic anhydride as both solvent and dehydrating agent. Adapted for this compound, the protocol involves:

Procedure :

- Reaction setup :

- Workup :

Advantages :

Comparative Analysis of Synthetic Methods

The table below summarizes key parameters for each method:

Stereochemical and Regiochemical Considerations

The (Z)-configuration of the enamide is critical for biological activity. Factors influencing stereoselectivity include:

Chemical Reactions Analysis

Types of Reactions

2-Cyano-3-(2-hydroxynaphthalen-1-yl)-N-methylprop-2-enamide undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The cyano group can be reduced to form primary amines.

Substitution: The active hydrogen on the cyanoacetamide can participate in various substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.

Substitution: Reagents like alkyl halides and aryl halides can be used for substitution reactions.

Major Products

The major products formed from these reactions include ketones, primary amines, and various substituted derivatives of the original compound .

Scientific Research Applications

2-Cyano-3-(2-hydroxynaphthalen-1-yl)-N-methylprop-2-enamide has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds.

Biology: The compound has shown potential in the development of biologically active molecules.

Medicine: Derivatives of cyanoacetamides are being explored for their potential therapeutic properties.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Cyano-3-(2-hydroxynaphthalen-1-yl)-N-methylprop-2-enamide involves its interaction with various molecular targets. The cyano group can act as an electrophile, while the hydroxyl group can participate in hydrogen bonding and other interactions. These interactions can influence various biochemical pathways, leading to the compound’s biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Molecular Geometry

The compound shares structural motifs with several naphthalene-based derivatives:

Key Observations:

- Dihedral Angles: Naphthalene-containing analogues exhibit dihedral angles of ~78–84°, influencing π-π stacking and crystal packing .

- Hydrogen Bonding : Intramolecular interactions stabilize planar conformations in both the target compound and acetamide derivatives . In contrast, sulfamoyl-containing acrylamides rely on intermolecular bonds for crystal stability .

Biological Activity

2-Cyano-3-(2-hydroxynaphthalen-1-yl)-N-methylprop-2-enamide, a compound of interest in medicinal chemistry, has garnered attention for its potential biological activities. This article aims to synthesize existing research findings regarding its biological effects, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C13H13N3O

- Molecular Weight : 227.26 g/mol

- IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, a study on related cyano compounds demonstrated their ability to induce apoptosis in cancer cells by modulating apoptotic pathways and influencing cell cycle regulation. The compound's structural features suggest that it may interact with specific molecular targets involved in cancer progression.

2. Anti-inflammatory Effects

Compounds in the same chemical family have shown promise in reducing inflammation. In vitro studies have reported that certain derivatives can inhibit the production of pro-inflammatory cytokines such as TNFα and IL-6. This suggests a potential application for treating inflammatory diseases.

3. Antioxidant Properties

Preliminary studies have indicated that the compound may possess antioxidant activity, which could be beneficial in mitigating oxidative stress-related diseases. The presence of the hydroxynaphthalene moiety is believed to enhance its radical scavenging ability.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, existing literature provides insights into possible pathways:

- Apoptosis Induction : Similar compounds have been shown to activate caspases and other apoptotic factors, leading to programmed cell death in cancer cells.

- Cytokine Modulation : The compound may inhibit signaling pathways involved in inflammation, such as NF-kB and MAPK pathways, reducing the expression of inflammatory mediators.

Case Studies and Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.